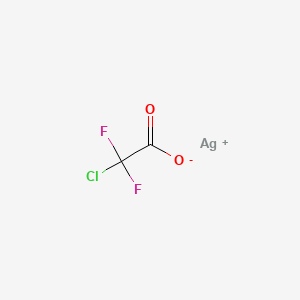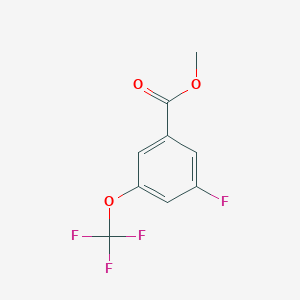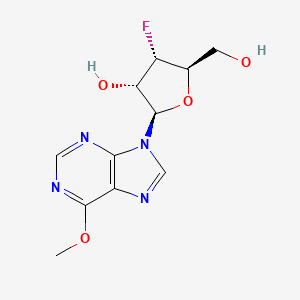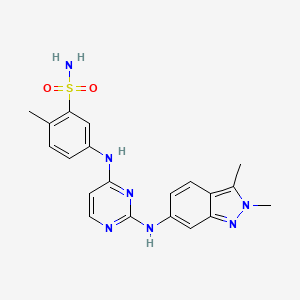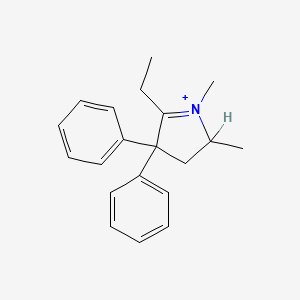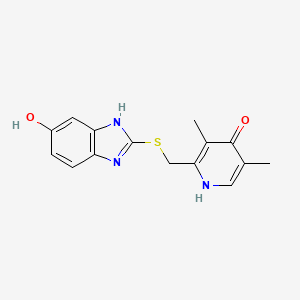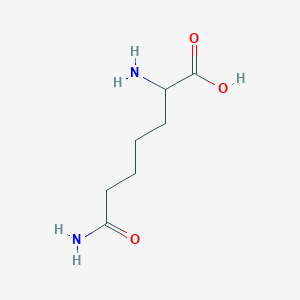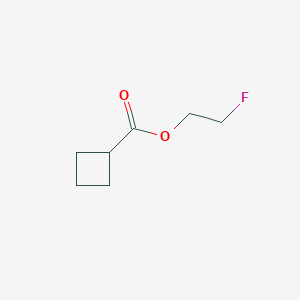
2-Fluoroethyl cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroethyl cyclobutanecarboxylate is an organic compound that features a cyclobutane ring attached to a carboxylate ester group, with a fluoroethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with 2-fluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the ester with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroethyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclobutanecarboxylic acid and 2-fluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions involving the fluoroethyl group.
Major Products Formed
Hydrolysis: Cyclobutanecarboxylic acid and 2-fluoroethanol.
Reduction: 2-Fluoroethyl cyclobutanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoroethyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoroethyl cyclobutanecarboxylate in biological systems involves its hydrolysis to cyclobutanecarboxylic acid and 2-fluoroethanol. The fluoroethyl group can interact with various molecular targets, potentially inhibiting enzymes or altering cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the fluoroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Fluoroethyl acetate: Contains a simpler ester group, making it less structurally complex than 2-Fluoroethyl cyclobutanecarboxylate.
Ethyl cyclobutanecarboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both a cyclobutane ring and a fluoroethyl group
Eigenschaften
CAS-Nummer |
211628-33-0 |
|---|---|
Molekularformel |
C7H11FO2 |
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
2-fluoroethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C7H11FO2/c8-4-5-10-7(9)6-2-1-3-6/h6H,1-5H2 |
InChI-Schlüssel |
VIAVIFGIAWBUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


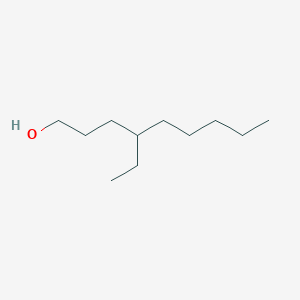
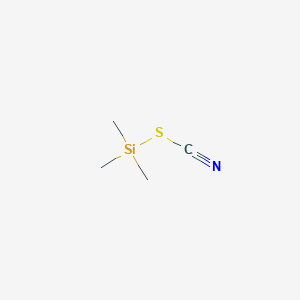
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
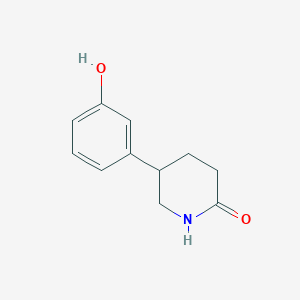
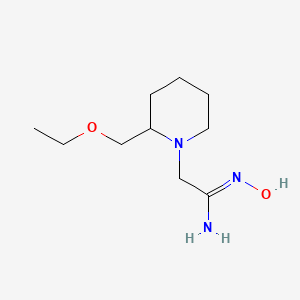
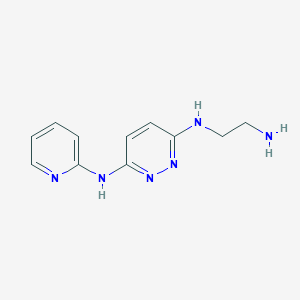
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
